molecular formula C18H15ClN2O3 B5317073 (E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B5317073
M. Wt: 342.8 g/mol
InChI Key: YKTNLJKFNQQHHU-CMDGGOBGSA-N
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Description

(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Properties

IUPAC Name

(E)-3-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-21-11-13(10-20-21)18(22)9-8-16-6-7-17(24-16)12-23-15-4-2-14(19)3-5-15/h2-11H,12H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTNLJKFNQQHHU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of 4-chlorophenol, furan-2-carbaldehyde, and 1-methyl-1H-pyrazole-4-carbaldehyde.

    Formation of the intermediate: The 4-chlorophenol is reacted with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with furan-2-carbaldehyde to form 5-[(4-chlorophenoxy)methyl]-2-furaldehyde.

    Condensation reaction: The 5-[(4-chlorophenoxy)methyl]-2-furaldehyde is then subjected to a Claisen-Schmidt condensation reaction with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This results in the formation of this compound.

Chemical Reactions Analysis

(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of agrochemicals, such as insecticides and herbicides, due to its biological activity.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit key enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in its antimicrobial activity.

Comparison with Similar Compounds

(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can be compared with other similar compounds, such as:

    Chalcones: Other chalcones with different substituents on the phenyl rings may exhibit similar biological activities but with varying potency and selectivity.

    Pyrazole derivatives: Compounds containing the pyrazole moiety, such as celecoxib and rimonabant, have been studied for their anti-inflammatory and anticancer properties.

    Furan derivatives: Furan-containing compounds, such as furfural and furan-2-carboxylic acid, are known for their diverse chemical reactivity and biological activities.

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